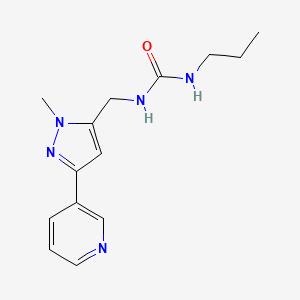

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea

Description

Properties

IUPAC Name |

1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-3-6-16-14(20)17-10-12-8-13(18-19(12)2)11-5-4-7-15-9-11/h4-5,7-9H,3,6,10H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDUMOLYEVINPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

Substitution with Pyridine: The pyrazole ring is then functionalized with a pyridine group through a nucleophilic substitution reaction.

Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate or a carbamoyl chloride to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group to an amine.

Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted pyrazole or pyridine derivatives.

Scientific Research Applications

1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of a particular kinase or enzyme involved in a disease pathway.

Material Science: It may contribute to the properties of a material through its structural features, such as rigidity or electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea can be contextualized by comparing it to analogous compounds, as illustrated below:

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Solubility and Binding The pyridin-3-yl group in the target compound likely improves aqueous solubility compared to the 3,5-dimethoxyphenyl group in MK13, which is more lipophilic and may enhance membrane permeability but reduce solubility .

Biological Activity Urea derivatives like the target compound and MK13 are often associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets. The ethanone moiety in the Enamine Ltd compound suggests a different mechanism, possibly acting as a Michael acceptor or electrophilic warhead in covalent inhibitors .

Synthetic Accessibility MK13 is synthesized via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid, followed by volatiles removal . This contrasts with the target compound, which likely requires selective alkylation of the pyrazole nitrogen and urea coupling. The Enamine Ltd compound’s trifluoromethyl group introduces synthetic challenges, such as handling fluorinated reagents, which may explain its lower purity (95%) compared to non-fluorinated analogs .

Research Findings and Limitations

- Gaps : Direct pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyrazole ring, which can be synthesized through the cyclization of hydrazine derivatives with appropriate carbonyl compounds. Subsequent steps involve functional group modifications to introduce the propylurea moiety.

Biological Activity

The biological activity of this compound has been studied in various contexts, including:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli ranging from 6.25 µg/mL to 12.5 µg/mL . This suggests that this compound may possess comparable antimicrobial efficacy.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory and analgesic activities. A study reported that several pyrazolone compounds exhibited promising anti-inflammatory effects with high predictive activity scores (Pa values) indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs) . The mechanism often involves inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of pyrazole derivatives. For example, studies on related compounds demonstrated significant neurocytoprotective effects in models of ischemic stroke, suggesting that structural modifications can enhance protective capabilities against neuronal damage .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The presence of the pyridine and pyrazole rings allows for favorable interactions with biological macromolecules, modulating their activity and leading to therapeutic effects.

Study on Antimicrobial Activity

A recent study synthesized various pyrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives displayed significant antibacterial activity against common pathogens, supporting the hypothesis that this class of compounds could be developed into effective antimicrobial agents .

Neuroprotective Research

In vivo studies have shown that specific pyrazole derivatives can significantly reduce infarct size in animal models subjected to ischemic conditions. These findings suggest that modifications in the chemical structure can enhance neuroprotective properties, making them candidates for further development in stroke therapies .

Comparative Analysis

To illustrate the biological activity of this compound compared to other similar compounds, a summary table is provided below:

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| 1-Methyl-3-(pyridin-3-yloxy)-pyrazole | 6.25 µg/mL against S. aureus | High Pa values (>0.7) | Moderate |

| 1-Methyl-3-(thiophen-2-yloxy)-pyrazole | 12.5 µg/mL against E. coli | High Pa values (>0.8) | Significant |

| 1-((1-methyl-3-(pyridin-3-yloxy)-pyrazol-5-yloxy)methyl)-3-propylurea | Under investigation | Promising | Potentially significant |

Q & A

Q. What are the recommended synthetic routes for 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-urea derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, and urea coupling. For example:

- Cyclocondensation : Start with precursors like 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. React with alkylating agents (e.g., bromomethyl derivatives) in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres .

- Urea Formation : Use carbodiimide-mediated coupling with propylamine. Optimize pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions .

- Condition Optimization : Apply Design of Experiments (DoE) to test variables like catalyst concentration (e.g., TFA in toluene), solvent polarity, and reaction time. For instance, refluxing in toluene with 30 mol% TFA improved yields in analogous pyrazole syntheses .

Q. Table 1: Comparative Synthetic Routes for Analogous Compounds

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include pyrazole C-H (δ 6.6–7.8 ppm), pyridinyl protons (δ 8.6 ppm), and urea NH (δ 11.0 ppm). Use DMSO-d₆ for resolving exchangeable protons .

- Mass Spectrometry (ESIMS) : Confirm molecular ion peaks (e.g., m/z 450.2 for related compounds) and fragmentation patterns to verify the urea linkage .

- X-ray Crystallography : Resolve ambiguities in regiochemistry. For example, 4-methyl-5-phenyl-1H-pyrazol-3-ol analogs crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded networks .

Q. Table 2: Key Spectroscopic Data from Analogous Compounds

| Technique | Observed Signals/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 13.38 (s, NH), 8.61 (s, pyridinyl) | |

| X-ray | Unit cell: a = 7.42 Å, b = 12.31 Å |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states. For example, ICReDD employs Gaussian-based simulations to identify energy barriers for urea bond formation .

- Solvent Effects : Predict solvation energies using COSMO-RS to optimize solvent selection (e.g., toluene vs. DMSO) .

- Machine Learning : Train models on existing pyrazole synthesis datasets to forecast yields under untested conditions .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?

Methodological Answer:

- Meta-Analysis : Compare protocols for analogous compounds (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) to identify outliers. For example, TFA-catalyzed reactions in toluene often outperform DMSO-based methods .

- Controlled Replication : Systematically vary one parameter (e.g., catalyst loading) while holding others constant. Use ANOVA to isolate significant factors .

- Side Reaction Monitoring : Employ LC-MS to detect byproducts (e.g., hydrolyzed urea) and adjust protecting groups accordingly .

Q. How can researchers apply structure-activity relationship (SAR) studies to modify the pyrazole core for enhanced biological activity?

Methodological Answer:

- Substituent Screening : Test analogs with varied alkyl chains (e.g., propyl vs. pentyl) on the urea moiety. For instance, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine showed altered solubility and binding affinity .

- Bioisosteric Replacement : Replace pyridin-3-yl with isoxazolyl groups to improve metabolic stability. Monitor changes via enzyme inhibition assays .

- Crystallographic SAR : Correlate X-ray-derived torsion angles (e.g., pyrazole-pyridine dihedral angles) with activity data .

Q. What advanced techniques are recommended for determining the crystalline structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (7:3). Resolve structures using SHELX-97 and refine with Olex2 .

- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphs .

- Thermal Analysis : Use DSC to identify phase transitions (e.g., melting points >200°C for stable crystalline forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.